molecular formula C10H13NO4 B1676450 alpha-Methyldopa sesquihydrate CAS No. 41372-08-1

alpha-Methyldopa sesquihydrate

Cat. No.: B1676450
CAS No.: 41372-08-1
M. Wt: 211.21 g/mol
InChI Key: CJCSPKMFHVPWAR-JTQLQIEISA-N
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Description

alpha-Methyldopa sesquihydrate, also known as L-alpha-methyl-3,4-dihydroxyphenylalanine, is a medication primarily used to manage high blood pressure. It is particularly favored for treating hypertension in pregnant women due to its safety profile. This compound was first introduced in 1960 and has since been included in the World Health Organization’s List of Essential Medicines .

Mechanism of Action

Target of Action

Methyldopa, also known as α-methyldopa or Methyldopa sesquihydrate, primarily targets the alpha (α)-2 adrenergic receptors . These receptors are found in the central nervous system and play a crucial role in regulating the outflow of adrenergic neurons .

Mode of Action

Methyldopa acts as an agonist at the alpha (α)-2 adrenergic receptors . By binding to these receptors, it inhibits the outflow of adrenergic neurons, leading to a reduction in vasoconstrictor adrenergic signals . This results in a decrease in arterial pressure .

Biochemical Pathways

Methyldopa is a prodrug and requires biotransformation to an active metabolite for therapeutic effects . It is metabolized into α-methylnorepinephrine , a false neurotransmitter . This metabolite stimulates the central inhibitory α-adrenergic receptors, resulting in a decreased arterial pressure .

Pharmacokinetics

Methyldopa has a bioavailability of approximately 50% . It is metabolized in the liver and has an elimination half-life of 105 minutes . The renal clearance of methyldopa is about 130 mL/min in normal subjects and is decreased in patients with renal insufficiency .

Result of Action

The primary result of methyldopa’s action is the management of hypertension . By reducing the outflow of adrenergic neurons and vasoconstrictor adrenergic signals, methyldopa decreases arterial pressure . This makes it effective in managing hypertension alone or in combination with other drugs like hydrochlorothiazide .

Action Environment

The efficacy and stability of methyldopa can be influenced by various environmental factors. For instance, renal function can impact the drug’s clearance rate . In patients with renal insufficiency, the renal clearance of methyldopa is decreased, which may affect the drug’s efficacy .

Biochemical Analysis

Biochemical Properties

Methyldopa Sesquihydrate works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals . The antihypertensive effects of Methyldopa Sesquihydrate are mostly mediated by its pharmacologically active metabolite, alpha-methylnorepinephrine, which works as an agonist at central inhibitory alpha-adrenergic receptors .

Cellular Effects

Methyldopa Sesquihydrate has a significant impact on various types of cells and cellular processes. It influences cell function by decreasing peripheral sympathetic tone and reducing arterial pressure . This leads to a net reduction in the tissue concentration of serotonin, dopamine, norepinephrine, and epinephrine .

Molecular Mechanism

Methyldopa Sesquihydrate exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Methyldopa Sesquihydrate change over time in laboratory settings. For instance, feeling sleepy, weak, or tired can happen during the first few days of treatment and if the dose is increased . It is also noted that Methyldopa Sesquihydrate can treat high blood pressure (hypertension) .

Dosage Effects in Animal Models

The effects of Methyldopa Sesquihydrate vary with different dosages in animal models . It is used in the clinical treatment of disorders such as hypertension or high blood pressure, and gestational hypertension or pregnancy-induced hypertension .

Metabolic Pathways

Two isomers of Methyldopa Sesquihydrate undergo different metabolic pathways . L-α-methyldopa is biotransformed to its pharmacologically active metabolite, alpha-methylnorepinephrine. Methyldopa Sesquihydrate is extensively metabolized in the liver to form the main circulating metabolite in the plasma, alpha (α)-methyldopa mono-O-sulfate .

Transport and Distribution

The apparent volume of distribution of Methyldopa Sesquihydrate ranges between 0.19 and 0.32L/kg and the total volume of distribution ranges from 0.41 to 0.72L/kg . Since Methyldopa Sesquihydrate is lipid-soluble , it crosses the placental barrier, appears in cord blood, and appears in breast milk .

Subcellular Localization

Given its mechanism of action, it can be inferred that Methyldopa Sesquihydrate likely interacts with alpha (α)-2 adrenergic receptors, which are typically located on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

alpha-Methyldopa sesquihydrate can be synthesized through several methods. One common route involves the Strecker synthesis, starting from 3,4-dimethoxyphenylacetone. This compound undergoes a reaction with potassium cyanide and ammonium carbonate to form 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin. This intermediate is then hydrolyzed using barium hydroxide to yield 3-(3,4-dimethoxyphenyl)-2-methylalanine. Finally, demethylation of this compound produces methyldopa .

Industrial Production Methods

In industrial settings, methyldopa is often produced using a fluidized drying process. This involves combining methyldopa with stearyl alcohol and silicon dioxide to form a pharmaceutical composition. The mixture is then spray-dried to improve its fluidity and compressibility, which enhances the stability and storage life of the final product .

Chemical Reactions Analysis

Types of Reactions

alpha-Methyldopa sesquihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

alpha-Methyldopa sesquihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a standard in analytical chemistry for the calibration of instruments.

    Biology: this compound is studied for its effects on neurotransmitter pathways.

    Medicine: It is extensively researched for its antihypertensive properties and its role in managing hypertension during pregnancy.

    Industry: This compound is used in the formulation of various pharmaceutical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

alpha-Methyldopa sesquihydrate is unique in its mechanism of action as a centrally-acting alpha-2 adrenergic agonist. Unlike lisinopril and amlodipine, which act on peripheral targets, methyldopa exerts its effects centrally, making it particularly useful for managing hypertension in specific populations, such as pregnant women .

Properties

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
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InChI

InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/t10-/m0/s1
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InChI Key

CJCSPKMFHVPWAR-JTQLQIEISA-N
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Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N
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Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N
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Molecular Formula

C10H13NO4
Record name METHYL DOPA
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Related CAS

27289-76-5
Record name L-Tyrosine, 3-hydroxy-α-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID5023295
Record name (-)-Methyldopa
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Molecular Weight

211.21 g/mol
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Physical Description

Methyl dopa appears as colorless or almost colorless crystals or white to yellowish-white fine powder. Almost tasteless. In the sesquihydrate form. pH (saturated aqueous solution) about 5.0. (NTP, 1992), Solid
Record name METHYL DOPA
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Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4), 1 to 10 mg/mL at 73 °F (NTP, 1992), Sol in water @ 25 °C: approx 10 mg/ml /D-form/, Sol in water @ 25 °C: approx 18 mg/ml /DL-form/, In water @ 25 °C: about 10 mg/ml; practically insol in common org solvents; sol in dil mineral acids, Soluble in isopropanol, ethanol, and water., 10mg/mL at 25 °C
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Mechanism of Action

The exact mechanism of methyldopa is not fully elucidated; however, the main mechanisms of methyldopa involve its actions on alpha-adrenergic receptor and the aromatic L-amino acid decarboxylase enzyme, to a lesser extent. The sympathetic outflow is regulated by alpha (α)-2 adrenergic receptors and imidazoline receptors expressed on adrenergic neurons within the rostral ventrolateral medulla. Methyldopa is metabolized to α‐methylnorepinephrine via dopamine beta-hydroxylase activity and, consequently, alpha-methylepinephrine via phenylethanolamine-N-methyltransferase activity. Mediating the therapeutic effects of methyldopa, α‐methylnorepinephrine and α-methylepinephrine active metabolites are agonists at presynaptic alpha-2 adrenergic receptors in the brainstem. Stimulating alpha-2 adrenergic receptors results in the inhibition of adrenergic neuronal outflow and attenuation of norepinephrine release in the brainstem. Consequently, the output of vasoconstrictor adrenergic signals to the peripheral sympathetic nervous system is reduced, leading to a reduction in blood pressure. The L-isomer of alpha-methyldopa also reduces blood pressure by inhibiting aromatic L-amino acid decarboxylase, also known as DOPA decarboxylase, which is an enzyme responsible for the syntheses of dopamine and serotonin. Inhibiting this enzyme leads to depletion of biogenic amines such as norepinephrine. However, inhibition of aromatic L-amino acid decarboxylase plays a minimal role in the blood-pressure‐lowering effect of methyldopa., METHYLDOPA...HAS HYPOTENSIVE ACTION INDEPENDENT OF ITS ANTIADRENERGIC ACTIONS; THIS IS PROBABLY PARTLY CENTRAL DEPRESSANT ACTION @ VASOMOTOR CENTER & PARTLY PERIPHERAL ACTION OF UNKNOWN MECHANISM., ... Alpha-methylnorepinephrine acts in the brain to inhibit adrenergic neuronal outflow from the brainstem, and this central effect is principally responsible for its antihypertensive action., IN CONSCIOUS RENAL HYPERTENSIVE RATS ALPHA-METHYLDOPA PRODUCED A LONG-LASTING FALL IN BLOOD PRESSURE WHICH WAS PARTIALLY ATTENUATED BY PRETREATMENT WITH NALTREXONE (5 MG/KG SC). PRETREATMENT WITH ANTISERUM TO BETA-ENDORPHIN APPLIED LOCALLY, ALSO BLOCKED THE DEPRESSOR RESPONSE. THESE RESULTS SUGGEST THAT THE FALL IN BLOOD PRESSURE OBSERVED AFTER ALPHA-METHYLDOPA AND ITS ACTIVE METABOLITE ALPHA-METHYLNORADRENALINE INVOLVES A BETA-ENDORPHIN LIKE PEPTIDE; A POSSIBLE SITE OF ACTION IS THE NUCLEUS TRACTUS SOLITARII., A REVIEW ON THE MECHANISM OF ACTION.
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Color/Form

Minute, anhyd crystals from methanol, WHITE TO YELLOWISH WHITE, FINE POWDER, WHICH MAY CONTAIN FRIABLE LUMPS

CAS No.

555-30-6, 41372-08-1
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Melting Point

572 °F approximately (decomposes) (NTP, 1992), >300, 300 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Methyldopa sesquihydrate
Reactant of Route 2
alpha-Methyldopa sesquihydrate
Reactant of Route 3
alpha-Methyldopa sesquihydrate
Reactant of Route 4
alpha-Methyldopa sesquihydrate
Reactant of Route 5
alpha-Methyldopa sesquihydrate
Reactant of Route 6
alpha-Methyldopa sesquihydrate

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